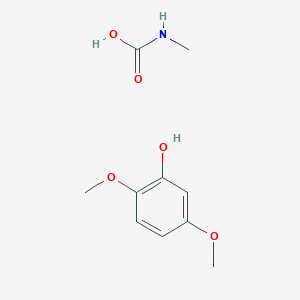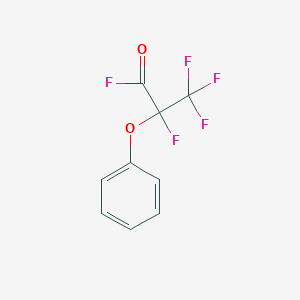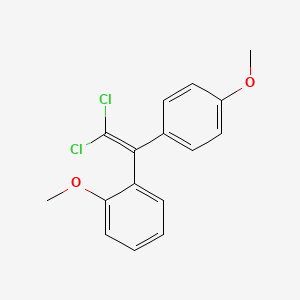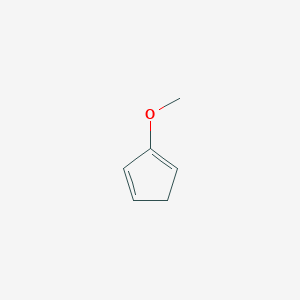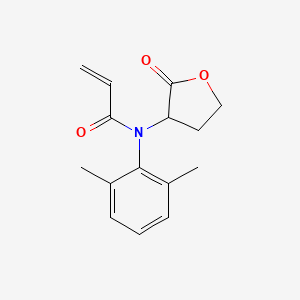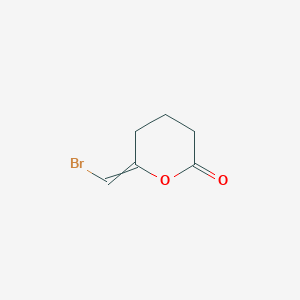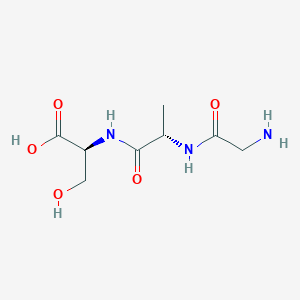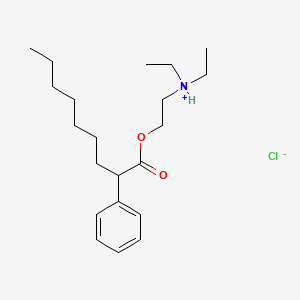
2-(Diethylamino)ethyl 2-phenylnonanoate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Diethylamino)ethyl 2-phenylnonanoate hydrochloride is a chemical compound with a complex structure that includes a diethylamino group, a phenyl group, and a nonanoate ester. This compound is often used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl 2-phenylnonanoate hydrochloride typically involves the esterification of 2-phenylnonanoic acid with 2-(diethylamino)ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient production process.
化学反应分析
Types of Reactions
2-(Diethylamino)ethyl 2-phenylnonanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the diethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or other derivatives.
科学研究应用
2-(Diethylamino)ethyl 2-phenylnonanoate hydrochloride is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: In studies involving cell signaling and receptor interactions.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(Diethylamino)ethyl 2-phenylnonanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can interact with biological membranes, altering their permeability and affecting cellular processes. The phenyl group may also play a role in binding to hydrophobic pockets within proteins, influencing their activity.
相似化合物的比较
Similar Compounds
- 2-(Diethylamino)ethanol hydrochloride
- 2-(Diethylamino)ethyl chloride hydrochloride
- Ethanethiol, 2-(diethylamino)-
Uniqueness
2-(Diethylamino)ethyl 2-phenylnonanoate hydrochloride is unique due to its combination of a long nonanoate chain and a phenyl group, which imparts specific chemical and physical properties. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions.
属性
CAS 编号 |
74051-74-4 |
|---|---|
分子式 |
C21H36ClNO2 |
分子量 |
370.0 g/mol |
IUPAC 名称 |
diethyl-[2-(2-phenylnonanoyloxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C21H35NO2.ClH/c1-4-7-8-9-13-16-20(19-14-11-10-12-15-19)21(23)24-18-17-22(5-2)6-3;/h10-12,14-15,20H,4-9,13,16-18H2,1-3H3;1H |
InChI 键 |
LBLUPCPYGKSRAA-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC(C1=CC=CC=C1)C(=O)OCC[NH+](CC)CC.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




